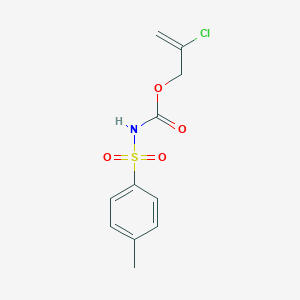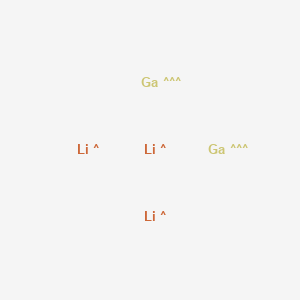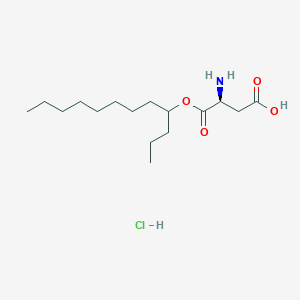
2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloropropenyl group, a methylbenzene sulfonyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of 2-chloroprop-2-en-1-ol with 4-methylbenzenesulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloropropenyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Hydrolysis: The carbamate moiety can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfone derivatives.
Hydrolysis: Formation of the corresponding amine and alcohol.
Aplicaciones Científicas De Investigación
2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets. The chloropropenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl and carbamate groups also contribute to the compound’s reactivity and interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate: Similar structure but with a chlorobenzene sulfonyl group instead of a methylbenzene sulfonyl group.
2-Chloroprop-2-en-1-yl phenyl sulfone: Contains a phenyl sulfone group instead of a carbamate moiety.
Uniqueness
2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is unique due to the presence of both a chloropropenyl group and a carbamate moiety, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
63924-65-2 |
|---|---|
Fórmula molecular |
C11H12ClNO4S |
Peso molecular |
289.74 g/mol |
Nombre IUPAC |
2-chloroprop-2-enyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H12ClNO4S/c1-8-3-5-10(6-4-8)18(15,16)13-11(14)17-7-9(2)12/h3-6H,2,7H2,1H3,(H,13,14) |
Clave InChI |
RPPZBZZVQVPOEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)








![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)



![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)
